4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene
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Overview
Description
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene is an organic compound with a complex structure, featuring a benzene ring substituted with a chlorine atom, a methoxyphenoxy group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 2-methoxyphenoxypropane: This involves the reaction of 2-methoxyphenol with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.
Coupling with 4-chloro-2-methylphenol: The final step involves the reaction of 2-methoxyphenoxypropane with 4-chloro-2-methylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the methoxy group, to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxyphenoxy group can enhance its binding affinity to certain targets, while the chlorine atom can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
- 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene
- 4-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-2-methylbenzene
Uniqueness
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can significantly influence its chemical and biological properties. This positioning can affect its reactivity, binding affinity, and overall stability compared to similar compounds with different substituent positions.
Properties
IUPAC Name |
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-12-14(18)8-9-15(13)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGJSYOPAHLZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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